Cas no 22404-42-8 (N-(4-Aminopyridin-2-yl)-N-methylamine)

N-(4-Aminopyridin-2-yl)-N-methylamine 化学的及び物理的性質
名前と識別子
-
- 2,4-Pyrimidinediamine,N2-methyl-
- N-(4-Aminopyrimidin-2-yl)-N-methylamine
- N2-methyl-pyrimidine-2,4-diamine
- 2,4-Pyrimidinediamine, N~2~-methyl-
- N~2~-Methylpyrimidine-2,4-diamine
- N2-Methyl-2,4-pyrimidinediamine
- N2-Methylpyrimidine-2,4-diamine
- T6N CNJ BM1 DZ
- N-(4-Aminopyridin-2-yl)-N-methylamine
- 2,4-Pyrimidinediamine, N2-methyl- (9CI)
- 2-Methylamino-4-aminopyrimidine
- XAA40442
- 2-N-methylpyrimidine-2,4-diamine
- 22404-42-8
- N-(4-Aminopyrimidin-2-yl)-N-methylamine,97%
- 2-N-methylpyrimidine-2, 4-diamine
- AKOS011056718
- FT-0687942
- BS-28100
- EN300-1231733
- J-507263
- 6-amino(methylamino)pyrimidine
- DTXSID10945059
- F81371
- N~2~-Methylpyrimidine-2,4(1H,3H)-diimine
- SCHEMBL2519939
- FZRFGFQUXQUVAS-UHFFFAOYSA-N
- AC-907/34116055
- SY065480
- MFCD01646131
- pyrimidine, 4-amino-2-methylamino-
-
- MDL: MFCD01646131
- インチ: InChI=1S/C5H8N4/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H3,6,7,8,9)
- InChIKey: FZRFGFQUXQUVAS-UHFFFAOYSA-N
- ほほえんだ: CNC1=NC=CC(N)=N1
計算された属性
- せいみつぶんしりょう: 124.07504
- どういたいしつりょう: 124.074896272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 63.8Ų
じっけんとくせい
- PSA: 63.83
N-(4-Aminopyridin-2-yl)-N-methylamine セキュリティ情報
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: 24/25-36/37
N-(4-Aminopyridin-2-yl)-N-methylamine 税関データ
- 税関コード:29335990
N-(4-Aminopyridin-2-yl)-N-methylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM166389-1g |
N2-Methylpyrimidine-2,4-diamine |
22404-42-8 | 95% | 1g |
$444 | 2023-02-17 | |
eNovation Chemicals LLC | D970895-1g |
N-(4-Aminopyridin-2-yl)-N-methylamine |
22404-42-8 | 95% | 1g |
$365 | 2024-07-28 | |
eNovation Chemicals LLC | D959209-0.5g |
2,4-Pyrimidinediamine, N2-methyl- (9CI) |
22404-42-8 | 97% | 0.5g |
$335 | 2023-09-04 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0137-100mg |
N-(4-Aminopyridin-2-yl)-N-methylamine |
22404-42-8 | 95% | 100mg |
1127.9CNY | 2021-05-08 | |
TRC | A630053-50mg |
N-(4-Aminopyridin-2-yl)-N-methylamine |
22404-42-8 | 50mg |
$ 115.00 | 2022-06-07 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0137-500mg |
N-(4-Aminopyridin-2-yl)-N-methylamine |
22404-42-8 | 95% | 500mg |
¥1836.23 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0137-25g |
N-(4-Aminopyridin-2-yl)-N-methylamine |
22404-42-8 | 95% | 25g |
¥24483.03 | 2025-01-21 | |
A2B Chem LLC | AF61358-5g |
N-(4-Aminopyrimidin-2-yl)-n-methylamine |
22404-42-8 | 95% | 5g |
$1054.00 | 2024-04-20 | |
A2B Chem LLC | AF61358-100mg |
N-(4-Aminopyrimidin-2-yl)-n-methylamine |
22404-42-8 | 95% | 100mg |
$76.00 | 2024-01-01 | |
Ambeed | A993420-250mg |
N2-Methylpyrimidine-2,4-diamine |
22404-42-8 | 95% | 250mg |
$138.0 | 2025-03-04 |
N-(4-Aminopyridin-2-yl)-N-methylamine 関連文献
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
N-(4-Aminopyridin-2-yl)-N-methylamineに関する追加情報
Comprehensive Analysis of N-(4-Aminopyridin-2-yl)-N-methylamine (CAS No. 22404-42-8): Properties, Applications, and Research Insights
N-(4-Aminopyridin-2-yl)-N-methylamine (CAS No. 22404-42-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This aminopyridine derivative is characterized by a pyridine ring substituted with both an amino group and a methylamine moiety, making it a versatile intermediate in synthetic chemistry. Researchers frequently explore its potential as a building block for drug discovery, particularly in designing kinase inhibitors or heterocyclic compounds with bioactive properties.
In recent years, the demand for N-(4-Aminopyridin-2-yl)-N-methylamine has surged alongside advancements in precision medicine and small-molecule therapeutics. Its CAS number (22404-42-8) is often queried in chemical databases by scientists investigating structure-activity relationships (SAR) or molecular docking studies. The compound’s electron-rich nitrogen heterocycle enables interactions with biological targets, a feature leveraged in developing treatments for neurological and metabolic disorders—topics trending in biomedical AI discussions.
From a synthetic perspective, N-(4-Aminopyridin-2-yl)-N-methylamine serves as a precursor for functionalized pyridines, which are pivotal in creating catalysts or ligands for asymmetric synthesis. Its stability under mild conditions makes it suitable for green chemistry applications, aligning with the global push toward sustainable synthesis. Laboratories often optimize its preparation via Pd-catalyzed cross-coupling or reductive amination, methods frequently searched in organic chemistry forums.
The compound’s physicochemical properties—such as solubility in polar aprotic solvents and moderate melting point—are critical for formulation scientists. These attributes are meticulously documented in patent literature, especially in contexts like drug delivery systems or polymeric carriers. Notably, its logP value and hydrogen-bonding capacity are frequently analyzed using computational chemistry tools, a hotspot in cheminformatics research.
Beyond pharmaceuticals, CAS No. 22404-42-8 finds niche applications in material science, particularly in designing photoactive materials or organic semiconductors. Its conjugated system allows for electron delocalization, a property exploited in optoelectronic devices—a field gaining traction due to renewable energy initiatives. Researchers also investigate its potential in metal-organic frameworks (MOFs), a topic dominating nanotechnology publications.
Quality control of N-(4-Aminopyridin-2-yl)-N-methylamine involves advanced analytical techniques like HPLC-MS and NMR spectroscopy, ensuring compliance with Good Manufacturing Practices (GMP). These protocols are vital for industries requiring high-purity intermediates, as emphasized in regulatory guidelines and ISO standards—common search terms among quality assurance professionals.
In summary, N-(4-Aminopyridin-2-yl)-N-methylamine (CAS No. 22404-42-8) exemplifies the intersection of medicinal chemistry and advanced materials. Its multifaceted applications, from biopharmaceuticals to energy storage, underscore its relevance in contemporary scientific discourse. As AI-driven molecular design accelerates, this compound’s role in high-throughput screening and rational drug design will likely expand, making it a staple in cutting-edge research.
22404-42-8 (N-(4-Aminopyridin-2-yl)-N-methylamine) 関連製品
- 827328-12-1(N-(4-Ethylbenzyl)-2-methoxyethanamine Hydrochloride)
- 1805522-62-6(Ethyl 2-bromo-3-cyano-4-ethylbenzoate)
- 2229410-38-0(1-(4-bromo-5-methylthiophen-2-yl)cyclobutylmethanol)
- 1805034-22-3(Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate)
- 1803898-97-6(5-Cyano-1H-benzimidazole-7-carboxamide)
- 1864016-52-3((3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride)
- 17916-88-0(N-Acetyl-D-valine)
- 1225833-84-0(2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid)
- 1805984-33-1(Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate)
- 2060038-93-7(1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-)

